

# A Comparative Analysis of Class I and Class II HBV Capsid Inhibitors

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## Compound of Interest

Compound Name: (Rac)-AB-423

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A deep dive into the mechanisms, efficacy, and resistance profiles of two major classes of hepatitis B virus capsid assembly modulators, providing researchers and drug development professionals with critical data for advancing therapeutic strategies.

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. A promising class of antiviral agents, known as capsid assembly modulators (CAMs), targets the HBV core protein (Cp), a crucial component in the viral lifecycle. These inhibitors are broadly categorized into two main classes—Class I and Class II—based on their distinct mechanisms of action on capsid assembly. This guide provides a comprehensive comparative analysis of these two classes, supported by experimental data, to inform ongoing research and drug development efforts.

## Mechanism of Action: A Tale of Two Morphologies

Both Class I and Class II HBV capsid inhibitors bind to a common hydrophobic pocket at the interface between core protein dimers.<sup>[1][2]</sup> However, this interaction leads to markedly different outcomes in the capsid assembly process.

Class I inhibitors, also referred to as aberrant assembly promoters or Class II by some researchers, disrupt the normal geometry of capsid formation. This interference leads to the assembly of non-capsid polymers or large, irregular aggregates of the core protein.<sup>[1][2][3]</sup> A key example of this class is the heteroaryldihydropyrimidine (HAP) family of compounds, such as BAY 41-4109 and GLS4.<sup>[1][2]</sup> These aberrant structures are non-functional and are unable

to package the viral pregenomic RNA (pgRNA) and polymerase complex, thereby halting the viral replication cycle.[3]

Class II inhibitors, also known as empty capsid promoters or Class I by some classifications, accelerate the kinetics of capsid assembly.[1] This rapid assembly outpaces the encapsidation of the pgRNA-polymerase complex, resulting in the formation of morphologically normal, or "empty," capsids that lack the viral genome.[1][2] Phenylpropenamide (PPA) derivatives like AT-130 and sulfamoylbenzamides (SBAs) such as NVR 3-778 and AB-423 are representative compounds of this class.[1][2][3]

## Comparative Efficacy and Cytotoxicity

The *in vitro* antiviral activity and cytotoxicity of representative Class I and Class II inhibitors are summarized in the table below. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Class	Compound	Compound Class	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)	Cell Line
Class I	BAY 41-4109	HAP	50 - 291	7 - 35.4	~24 - 708	HepG2.2.1 5, Primary Human Hepatocytes
GLS4	HAP	62.24	26 - 115	~418 - 1848	HepAD38, Primary Human Hepatocytes	
Class II	AT-130	PPA	127	>50	>394	HepG2.2.1 5
NVR 3-778	SBA	-	-	-	-	
AB-423	SBA	80 - 270	>10	>37 - 125	HepDES19 ' HepG2.2.1 5	

Note: EC50 and CC50 values can vary depending on the cell line and experimental conditions.  
[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Resistance Profiles

The emergence of drug resistance is a critical consideration in antiviral therapy. For HBV capsid inhibitors, resistance mutations typically arise in the core protein, specifically in or near the inhibitor binding pocket.

**Class I Inhibitors:** Resistance to HAP compounds has been associated with mutations such as T109M and I105T in the core protein.

**Class II Inhibitors:** Resistance to SBA and PPA compounds has been linked to mutations including T33N, Y118F, and T109M.

It is noteworthy that some mutations can confer cross-resistance between the two classes, highlighting the importance of monitoring for resistance development in clinical settings.

## Experimental Protocols

### Antiviral Activity Assay in HepG2.2.15 Cells

This assay is used to determine the 50% effective concentration (EC50) of the inhibitor.

Methodology:

- Cell Seeding: Plate HepG2.2.15 cells, which stably replicate HBV, in 96-well plates and culture overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 5-7 days). Include a no-drug control.
- Supernatant Collection: After the treatment period, collect the cell culture supernatant.
- HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial kit.
- Quantitative PCR (qPCR): Quantify the amount of extracellular HBV DNA using real-time PCR with primers and probes specific for the HBV genome.
- Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[\[9\]](#)[\[10\]](#)

### Cytotoxicity Assay (MTT Assay)

This assay measures the 50% cytotoxic concentration (CC50) of the inhibitor.

Methodology:

- Cell Seeding: Plate a suitable cell line (e.g., HepG2) in 96-well plates and culture overnight.
- Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include a cells-only control.

- Incubation: Incubate the plates for the same duration as the antiviral assay.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC<sub>50</sub> value is determined from the dose-response curve.[\[11\]](#)[\[12\]](#) [\[13\]](#)

## Capsid Assembly Assay by Size Exclusion Chromatography (SEC)

This assay is used to characterize the effect of inhibitors on the formation of HBV capsids.

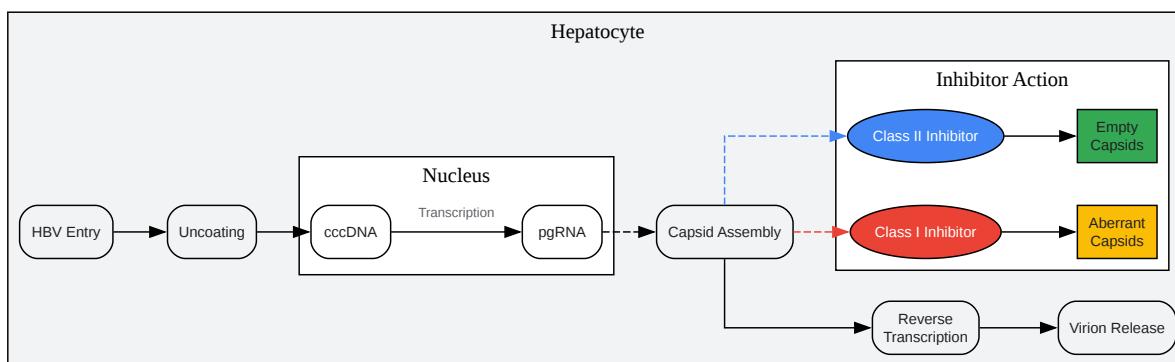
### Methodology:

- Protein Preparation: Purify recombinant HBV core protein (e.g., Cp149, the assembly domain).
- Assembly Reaction: Incubate the purified core protein dimers under conditions that promote assembly (e.g., increased ionic strength) in the presence or absence of the test inhibitor.
- Size Exclusion Chromatography: Inject the assembly reaction mixture onto a size exclusion chromatography column (e.g., Superose 6). The column separates molecules based on their size.
- Elution Profile Analysis: Monitor the elution profile by measuring UV absorbance (e.g., at 280 nm). Assembled capsids will elute earlier (in the void volume or as a distinct peak) than core protein dimers.

- Quantification: Integrate the peak areas corresponding to capsids and dimers to determine the extent of assembly.
- Electron Microscopy (Optional): Collect the fractions corresponding to the capsid peak and visualize the morphology of the assembled particles using transmission electron microscopy to confirm the formation of normal capsids, aberrant structures, or empty capsids.[14][15][16]

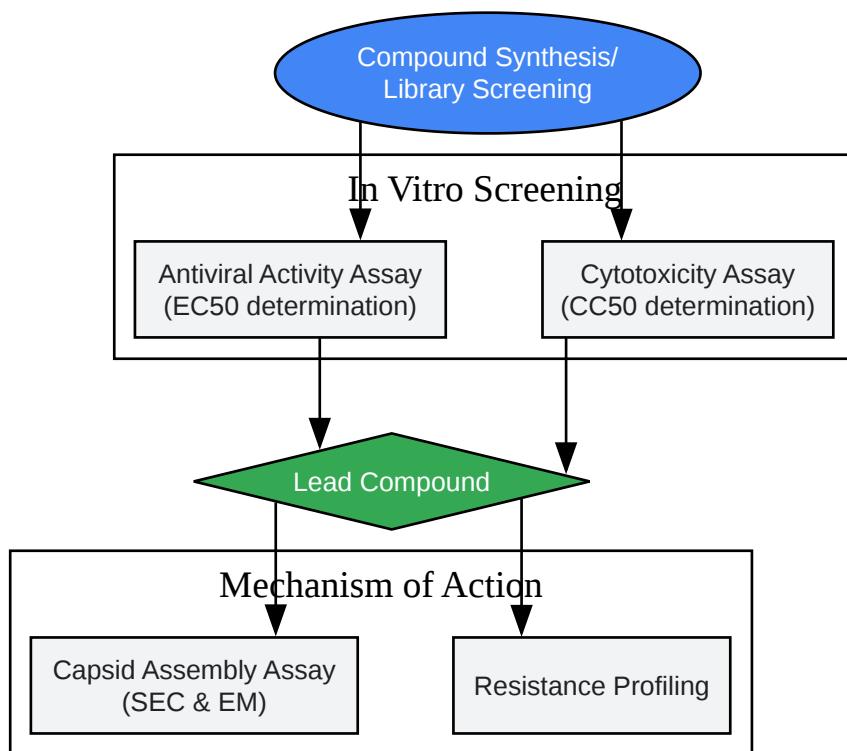
## Visualizing the Mechanisms

The following diagrams illustrate the HBV lifecycle and the distinct points of intervention for Class I and Class II capsid inhibitors, as well as a typical experimental workflow for their evaluation.



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Caption: HBV lifecycle and inhibitor intervention points.



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Caption: Experimental workflow for inhibitor evaluation.

## Conclusion

Class I and Class II HBV capsid inhibitors represent two distinct and promising strategies for the treatment of chronic hepatitis B. While both target the same pocket on the core protein, their divergent effects on capsid assembly lead to different virological outcomes. Class I inhibitors induce the formation of non-functional, aberrant structures, whereas Class II inhibitors promote the assembly of empty, non-infectious capsids. The choice between these two classes for further drug development will depend on a comprehensive evaluation of their efficacy, safety profiles, and propensity for resistance development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to advance the development of novel and effective therapies against HBV.

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